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(tert-Butylimino)tris(diethylamino)tantalum - 169896-41-7

(tert-Butylimino)tris(diethylamino)tantalum

Catalog Number: EVT-333082
CAS Number: 169896-41-7
Molecular Formula: C16H39N4Ta-3
Molecular Weight: 468.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(tert-Butylimino)tris(diethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is used as a precursor for the atomic layer deposition of tantalum oxide and tantalum nitride . It is also known for its applications in semiconductor fabrication, particularly in the formation of tantalum-based films.

Synthesis Analysis

This compound is utilized in the synthesis of tantalum nitride (TaN) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . It has been studied for its reaction with atomic hydrogen on SiO2 and organosilicate glass substrates, leading to stoichiometric TaN formation.

Molecular Structure Analysis

The molecular structure of this compound plays a critical role in its effectiveness as a precursor for film deposition. Its structure allows for efficient and controlled deposition of thin films with desired properties.

Chemical Reactions Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” has been explored for its gas phase and surface reaction mechanism in the atomic layer deposition of TaCxNy films, highlighting its role in forming Ta–C and Ta–N bonds.

Physical And Chemical Properties Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” is a liquid with a density of 1.252 g/mL at 25 °C (lit.) . It has a molecular weight of 468.46 .

Tetrakis(dimethylamino)titanium (TDMAT)

Relevance: TDMAT is structurally similar to (tert-Butylimino)tris(diethylamino)tantalum as both are metal amides. They share a core metal atom (Ti in TDMAT, Ta in (tert-Butylimino)tris(diethylamino)tantalum) bonded to multiple amido (-NR2) ligands. These ligands influence the precursor's volatility and reactivity during the deposition process.

Tetrakis(diethylamino)titanium (TDEAT)

Relevance: Similar to (tert-Butylimino)tris(diethylamino)tantalum, TDEAT belongs to the metal amide class of compounds. Both precursors share a central metal atom (Ti for TDEAT, Ta for (tert-Butylimino)tris(diethylamino)tantalum) surrounded by four amido ligands. The difference lies in the alkyl substituents on the nitrogen atom of the amido ligands, with TDEAT having ethyl groups while (tert-Butylimino)tris(diethylamino)tantalum has a mix of ethyl and tert-butyl groups.

Tetrakis(ethylmethylamino)titanium (TEMAT)

Relevance: TEMAT shares a close structural resemblance to (tert-Butylimino)tris(diethylamino)tantalum, both belonging to the metal amide family. The key difference lies in the metal center, with TEMAT having titanium and (tert-Butylimino)tris(diethylamino)tantalum having tantalum. Both have four amido ligands.

Tert-butylimino tris(ethylmethylamino)tantalum (TBTEMT)

Relevance: TBTEMT is structurally very similar to (tert-Butylimino)tris(diethylamino)tantalum. Both compounds share the same core structure: a tantalum atom bonded to a tert-butylimino ligand and three amino ligands. The primary difference lies in the alkyl groups attached to the nitrogen atoms of the amino ligands.

(tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum

Relevance: This compound exhibits a direct structural relationship with (tert-Butylimino)tris(diethylamino)tantalum. Both share the "tert-Butylimino" and "diethylamino" ligands attached to a central tantalum atom. The presence of the cyclopentadienyl ligand in this compound introduces a difference in their overall structure and potentially their reactivity during thin-film deposition.

Synthesis Analysis

The synthesis of (tert-Butylimino)tris(diethylamino)tantalum involves a multi-step process that typically includes the reaction of tantalum precursors with tert-butylamine and diethylamine. The following outlines the general method used:

  1. Reagents:
    • Tantalum pentachloride or other tantalum sources.
    • tert-Butylamine.
    • Diethylamine.
  2. Procedure:
    • The reaction is usually conducted under an inert atmosphere (nitrogen or argon) to prevent moisture contamination.
    • Tantalum pentachloride is reacted with a stoichiometric amount of tert-butylamine to form the corresponding imido complex.
    • Diethylamine is then introduced to form the final tris(diethylamido)(tert-butylimido)tantalum(V) complex.
    • The product is purified through distillation under reduced pressure to remove unreacted amines and solvents.
  3. Technical Parameters:
    • Temperature control is crucial during the reaction to avoid decomposition.
    • The use of vacuum techniques is recommended during purification to ensure high purity levels .
Molecular Structure Analysis

The molecular structure of (tert-Butylimino)tris(diethylamino)tantalum features a central tantalum atom coordinated by three diethylamido groups and one tert-butylimido group.

Structural Features:

  • The tantalum atom exhibits a +5 oxidation state.
  • The coordination geometry around the tantalum center is typically octahedral due to the presence of four bulky ligands.
  • The bond lengths and angles can be analyzed using X-ray crystallography or computational methods, revealing insights into ligand interactions and steric effects.

Relevant Data:

  • NMR spectroscopy confirms the structure, showing characteristic peaks corresponding to the diethylamido and tert-butylimido groups .
Chemical Reactions Analysis

(tert-Butylimino)tris(diethylamino)tantalum participates in various chemical reactions, primarily as a precursor in atomic layer deposition processes for tantalum-based thin films:

  1. Atomic Layer Deposition:
    • It reacts with co-reactants such as ammonia or water vapor to form tantalum nitride or tantalum oxide films at controlled temperatures (typically around 250 °C).
    • The reactions are characterized by self-limiting surface reactions that allow for precise control over film thickness.
  2. Decomposition Pathways:
    • Under certain conditions, the compound can decompose, releasing nitrogen and forming tantalum oxides or nitrides, which are valuable in semiconductor applications .
Mechanism of Action

The mechanism of action for (tert-Butylimino)tris(diethylamino)tantalum in atomic layer deposition involves several key steps:

  1. Surface Reaction:
    • The precursor adsorbs onto the substrate surface, where it undergoes a ligand exchange reaction facilitated by surface hydroxyl groups or other reactive sites.
  2. Formation of Tantalum Species:
    • Following adsorption, thermal activation leads to the cleavage of amine ligands, resulting in the formation of tantalum oxides or nitrides on the substrate surface.
  3. Desorption:
    • Unreacted species and by-products desorb from the surface, allowing for subsequent deposition cycles without contamination .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Colorless to yellow liquid
  • Density: Approximately 1.252 g/mL at 25 °C
  • Boiling Point: 95 °C at reduced pressure

Chemical Properties:

  • Highly reactive with moisture and air, necessitating careful handling under inert conditions.
  • Exhibits flammability risks as indicated by safety data sheets.

Relevant Data:

The compound's high purity (>98%) and metal content (99.99% tantalum) make it suitable for high-performance applications .

Applications

(tert-Butylimino)tris(diethylamino)tantalum has several important applications in modern materials science:

  1. Thin Film Deposition:
    • Used extensively as a precursor in atomic layer deposition processes for creating high-quality tantalum oxide and nitride films used in semiconductor devices.
  2. Research Applications:
    • Investigated for its potential in developing new materials for electronics, optics, and coatings due to its unique chemical properties.
  3. Emerging Technologies:
    • Its role in plasma-enhanced atomic layer deposition highlights its importance in producing advanced materials for next-generation electronic components .
Introduction to (tert-Butylimino)tris(diethylamino)tantalum

Structural Definition and Chemical Nomenclature

(tert-Butylimino)tris(diethylamino)tantalum, systematically named as tris(diethylamido)(tert-butylimido)tantalum(V) and alternatively designated as Tantalum tris(diethylamido)-tert-butylimide or TBTDET, represents a highly specialized organometallic compound with the molecular formula C₁₆H₃₉N₄Ta and a molecular weight of 468.46 grams per mole [5] [8]. This compound features tantalum in its highest +5 oxidation state, coordinated through three diethylamido ligands [N(C₂H₅)₂] and one tert-butylimido group [=N-C(CH₃)₃] in a distorted tetrahedral geometry [1] [3]. The structural significance resides in the differential bonding modes: the tert-butylimido ligand forms a tantalum-nitrogen double bond (Ta=N) with significant π-character, while the three diethylamido groups form tantalum-nitrogen single bonds (Ta-N) with partial π-donation from nitrogen to tantalum [2]. This bonding configuration creates an electron-deficient tantalum center that enhances reactivity while maintaining thermal stability under inert conditions.

The compound is registered under CAS Number 169896-41-7 and exhibits the SMILES notation CCN(CC)Ta(N(CC)CC)N(CC)CC, precisely describing its atomic connectivity [3] [5]. Its InChIKey identifier (YYKBKTFUORICGA-UHFFFAOYSA-N) facilitates unambiguous database referencing across chemical databases including PubChem (CID 4100858) [1]. Physical characterization reveals a colorless to yellow liquid form with a measured density of 1.252 grams per milliliter at 25°C and a boiling point of approximately 95°C at 0.5 mmHg pressure [5] [8]. The molecular symmetry and bond parameters have been confirmed through spectroscopic analyses including nuclear magnetic resonance spectroscopy, with commercial samples typically specified at ≥99% purity with ≥99.99% trace metals basis [3] [8].

Table 1: Structural Characteristics of (tert-Butylimino)tris(diethylamino)tantalum

CharacteristicDescription
Molecular FormulaC₁₆H₃₉N₄Ta
Coordination GeometryDistorted tetrahedral
Ta Oxidation State+5
Bonding MotifsTa=N (tert-butylimido), three Ta-N(diethylamido)
Characteristic Bond LengthsTa=N: ~1.75 Å (theoretical), Ta-N(amido): ~1.95 Å (theoretical)
StereochemistryNon-chiral due to rapid ligand exchange

Historical Development in Organotantalum Chemistry

The emergence of (tert-Butylimino)tris(diethylamino)tantalum represents a pivotal advancement within the broader historical trajectory of organotantalum chemistry, which commenced with Anders Ekeberg's isolation of elemental tantalum in 1802 [9]. Early organotantalum research focused predominantly on cyclopentadienyl derivatives and carbonyl complexes, exemplified by the synthesis of Cp₂TaH₃ (where Cp = cyclopentadienyl) – the first recognized transition metal trihydride – and the subsequent development of more soluble pentamethylcyclopentadienyl analogues (Cp₂TaCl₂, CpTaCl₄) during the mid-20th century [2]. A transformative breakthrough occurred in 1974 when Richard Schrock reported the synthesis of thermally stable pentamethyltantalum, demonstrating that tantalum could support multiple tantalum-carbon sigma bonds [2]. This discovery fundamentally expanded the scope of tantalum's coordination chemistry and catalyzed investigations into higher-coordinate alkylidene and alkylidyne complexes.

The development of halide-free precursors gained momentum in the 1980s-1990s as limitations of halide-containing compounds (e.g., TaCl₅, TaF₅) became apparent in materials deposition processes. Halides caused corrosive byproducts and incorporated detrimental impurities (chlorine, fluorine) into thin films, degrading electronic properties [6]. (tert-Butylimino)tris(diethylamino)tantalum emerged specifically to address these limitations through its all-nitrogen coordination sphere, which eliminated halide contamination risks while providing sufficient volatility for vapor deposition applications. The strategic incorporation of the sterically demanding tert-butylimido ligand enhanced thermal stability relative to fully alkylamido compounds like Ta(NMe₂)₅, while the diethylamido groups maintained favorable decomposition kinetics during chemical vapor deposition [6] [10]. This molecular design represented a sophisticated application of ligand steric and electronic modulation principles established in earlier organotantalum research, particularly lessons from Schrock's alkylidene systems and Maspero's tantalum-amido catalysis studies [2].

Role in Modern Coordination Chemistry and Precursor Science

In contemporary coordination chemistry, (tert-Butylimino)tris(diethylamino)tantalum exemplifies advanced ligand design principles for stabilizing high-oxidation-state metals while enabling controlled reactivity. The tert-butylimido ligand functions as a strong π-donor, mitigating the electron deficiency at the tantalum(V) center, while the diethylamido ligands provide steric protection against uncontrolled oligomerization – a common decomposition pathway in early transition metal complexes [2] [5]. This precise ligand balance creates a molecule that maintains kinetic stability under inert conditions yet undergoes controlled ligand exchange and redox reactions when exposed to co-reagents. Spectroscopic and crystallographic analyses confirm that the electron-donating characteristics of the diethylamido groups facilitate charge delocalization across the TaN₄ core, contributing to the compound's observed stability profile [3].

As a precursor, this compound has revolutionized tantalum nitride (TaN) and tantalum oxide thin film deposition technologies. Its commercial significance stems from exceptional vaporization characteristics (vapor pressure: 13.3 Pascals at 363 Kelvin) and decomposition pathways that enable high-purity film growth at lower temperatures than halide-based precursors [5] [6]. In chemical vapor deposition (CVD) processes, it reacts with ammonia or atomic hydrogen to form conductive TaN diffusion barriers critical for microelectronics interconnects. X-ray photoelectron spectroscopy studies confirm that atomic hydrogen exposure at 500 Kelvin yields stoichiometric TaN characterized by Ta(4f₇/₂) binding energy at 23.2 electronvolts and N(1s) at 396.6 electronvolts, with a near-ideal 1:1 Ta:N atomic ratio [6]. The mechanism involves sequential hydrogenolysis of Ta-N bonds, radical-mediated tert-butyl group elimination, and thermally driven nitride condensation.

Table 2: Comparison of Tantalum Precursors for Vapor Deposition

PrecursorVapor PressureDeposition Temp.Key ApplicationsImpurity Risk
Tantalum Pentachloride (TaCl₅)High (0.1 torr @ 50°C)>900 KTa₂O₅ dielectricsChlorine contamination
Tantalum Pentafluoride (TaF₅)Moderate>850 KOptical coatingsFluorine contamination
Tris(diethylamido)(tert-butylimido)tantalum13.3 Pa @ 363 K530–920 KTaN diffusion barriers, Ta₂O₅ gate oxidesLow carbon residue

Atomic layer deposition (ALD) processes exploit the compound's self-limiting surface reactions, particularly in plasma-enhanced ALD configurations where it enables conformal TaN films on high-aspect-ratio structures at temperatures as low as 530 Kelvin – compatible with thermally sensitive low-κ organosilicate glass dielectrics [5] [6]. The tert-butylimido ligand specifically facilitates controlled nitrogen incorporation, yielding films with superior barrier properties against copper diffusion compared to pure metallic tantalum layers. Advanced applications include nanolaminate Ru–TaN structures where the precursor enables precise modulation of metal ratios to optimize electrical conductivity and barrier performance [5]. Current research focuses on surface reaction engineering to suppress interfacial oxide formation, as XPS studies reveal that the precursor undergoes partial reaction with substrate oxygen atoms at room temperature, forming a Ta-O interphase layer prior to TaN deposition [6]. This fundamental understanding of interfacial chemistry continues to drive innovations in semiconductor manufacturing, particularly for sub-5-nanometer technology nodes where diffusion barrier thickness and conformality present critical materials challenges.

Properties

CAS Number

169896-41-7

Product Name

(tert-Butylimino)tris(diethylamino)tantalum

IUPAC Name

tert-butyliminotantalum;diethylazanide

Molecular Formula

C16H39N4Ta-3

Molecular Weight

468.46 g/mol

InChI

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;

InChI Key

OAUVVCYTHMBYBP-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]

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